3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(3-Chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and a naphthalene-functionalized pyrazole moiety at position 3.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c22-17-7-3-6-16(11-17)20-23-21(27-26-20)19-12-18(24-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXPRCVZZKGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the naphthalen-2-yl-pyrazole moiety: This can be accomplished through various methods, including condensation reactions and cyclization of appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins . The incorporation of the naphthalene group may enhance these effects due to increased hydrophobic interactions, potentially improving bioavailability and efficacy against tumors.
Antimicrobial Properties
The antimicrobial activity of oxadiazoles has been well-documented. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes . The chlorophenyl group may contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Compounds with oxadiazole scaffolds have shown promise in reducing inflammation. They may act by inhibiting pro-inflammatory cytokines or modulating pathways related to inflammatory responses . This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
Material Science Applications
Beyond biological applications, oxadiazole derivatives are explored for their utility in materials science. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the pyrazole unit can enhance charge transport properties, making these compounds valuable in developing efficient electronic devices .
Case Studies
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazole Derivatives
*Calculated based on standard atomic weights.
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the compound from increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the pyrrolidinylmethylphenoxy group in introduces polar tertiary amines, enhancing aqueous solubility. The naphthalene substituent in the target compound contributes to high molecular weight (380.81 vs. 245.66 in ), which may affect bioavailability.
The bulky naphthalen-2-yl-pyrazole group in the target compound introduces steric hindrance, which could limit binding to flat enzymatic pockets compared to smaller substituents like pyrrole .
Reactivity and Synthetic Utility :
- Compounds with chloromethyl or bromomethyl groups (e.g., ) serve as intermediates for nucleophilic substitutions, enabling further functionalization.
Pharmacological Potential and Structure-Activity Relationships (SAR)
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Pyrazole-Oxadiazole Hybrids : Pyrazole moieties are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) , while oxadiazoles often exhibit antimicrobial activity. The naphthalene group may enhance DNA intercalation properties, as seen in anticancer agents like amsacrine .
- Chlorophenyl vs. Trifluoromethylphenyl : The 4-trifluoromethylphenyl group in may improve target selectivity due to its strong electron-withdrawing nature, whereas the 3-chlorophenyl group in the target compound offers a balance between electronic effects and steric accessibility.
Biological Activity
The compound 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 367.9 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-oxadiazole showed potent activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL. These compounds were found to be more effective than standard antibiotics like chloramphenicol .
- Another investigation highlighted the synthesis of oxadiazole derivatives that displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had minimum inhibitory concentrations (MICs) in the range of 64–256 mg/mL .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 4 - 32 |
| Compound B | E. coli | 64 - 256 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented:
- In a screening conducted by the National Cancer Institute, certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including CNS and renal cancer cells. For example, a derivative showed a growth inhibition percentage of 95.70% against SNB-75 cells at a concentration of .
- Molecular docking studies have suggested that these compounds can inhibit specific enzymes involved in cancer cell proliferation, thereby demonstrating their potential as anticancer agents .
| Cell Line | Compound | Growth Inhibition (%) |
|---|---|---|
| SNB-75 | Compound C | 95.70 |
| UO-31 | Compound D | 96.86 |
Anti-inflammatory Activity
Oxadiazole derivatives also exhibit anti-inflammatory effects:
- A study indicated that certain oxadiazole compounds could reduce inflammation markers in vitro and in vivo models. This suggests their potential application in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that were tested for their antibacterial activity against Mycobacterium bovis. The most active compounds inhibited both active and dormant states of the bacteria effectively .
- Anticancer Screening : Desai et al. (2018) explored the anticancer properties of pyridine-based oxadiazole derivatives, identifying several compounds with high activity against multiple cancer cell lines including breast and prostate cancers .
Q & A
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?
The compound is synthesized via cyclization reactions involving substituted hydrazides and nitriles. For example, POCl₃-mediated cyclization of hydrazide intermediates at 120°C is a common method, as seen in analogous oxadiazole derivatives . Key steps include:
Q. How is structural characterization performed for this compound?
Structural confirmation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- IR spectroscopy : Detect C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Q. What preliminary biological activities have been reported for similar oxadiazole derivatives?
Analogous compounds exhibit apoptosis induction (e.g., caspase activation in cancer cells) and kinase inhibition. For instance, 3-aryl-5-aryl-1,2,4-oxadiazoles show IC₅₀ values <10 nM in FLAP binding assays . Biological screening typically involves:
- In vitro assays : Cell viability (MTT), caspase-3/7 activation .
- Molecular docking : Prioritize targets like TIP47 (IGF II receptor binding protein) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Oxadiazole core : Essential for binding to hydrophobic pockets (e.g., FLAP inhibitors) .
- 3-Chlorophenyl group : Enhances metabolic stability and target affinity .
- Naphthalen-2-yl pyrazole : Improves π-π stacking interactions in enzyme active sites . Substitutions at the pyrazole 3-position (e.g., CF₃, OCH₃) modulate solubility and potency .
Q. How can contradictory bioassay data (e.g., varying IC₅₀ across cell lines) be resolved?
Contradictions arise from differences in cell permeability, metabolic enzymes, or off-target effects. Mitigation strategies include:
Q. What methodologies are used for target identification and validation?
Advanced approaches include:
Q. How can computational tools enhance experimental design for this compound?
Key applications:
Q. What strategies address low solubility or bioavailability in preclinical studies?
Solutions include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes .
- Salt formation : Improve crystallinity via hydrochloride or sodium salts .
Methodological Notes
- Data Reproducibility : Ensure reaction conditions (e.g., POCl₃ stoichiometry, temperature) are tightly controlled .
- Toxicity Screening : Prioritize Ames tests and hERG channel inhibition assays early in development .
- Crystallographic Refinement : Use SHELXL for high-resolution structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
